molecular formula C16H17N3O3 B2366040 N-(2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1903058-33-2

N-(2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No. B2366040
CAS RN: 1903058-33-2
M. Wt: 299.33
InChI Key: VHYSIRQLPKXIPX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as MPAC, is a small molecule compound that has attracted significant attention in scientific research due to its potential therapeutic applications. MPAC belongs to the class of azetidine-1-carboxamide compounds, which have been shown to exhibit various biological activities, such as anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

Discovery and Medicinal Chemistry Applications

One significant area of application is in the discovery of selective and orally efficacious inhibitors for kinase superfamily members. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds have shown excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, leading to clinical trials for cancer treatment (Schroeder et al., 2009).

Antidepressant and Nootropic Agents

Azetidinones, including those derived from pyridine carboxamides, have been synthesized and evaluated for their antidepressant and nootropic activities. For example, specific azetidinone analogs have shown significant antidepressant activity in preclinical models, suggesting the potential for developing new central nervous system (CNS) active agents (Thomas et al., 2016).

Cytotoxicity and Anticancer Activity

The synthesis and characterization of new derivatives have also been explored for their cytotoxicity against various cancer cell lines. For example, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives have been investigated for in vitro cytotoxic activity, showing promise as anticancer agents (Hassan et al., 2014).

Analgesic Activity

Research has also focused on the analgesic activity of azetidine-containing compounds. For instance, the study of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives has led to the discovery of compounds with an improved pharmacological and tolerability profile compared to the lead compound, indicating their potential in treating chronic pain (Nie et al., 2020).

Synthesis of Functionalized Azetidines

Efforts in synthetic chemistry have led to the development of efficient methods for producing functionalized azetidines, which are valuable for drug development. These methods have enabled the synthesis of azetidine analogs of important molecules, demonstrating the versatility of azetidine derivatives in medicinal chemistry (de Figueiredo et al., 2006).

properties

IUPAC Name

N-(2-methoxyphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-15-7-3-2-6-14(15)18-16(20)19-10-13(11-19)22-12-5-4-8-17-9-12/h2-9,13H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYSIRQLPKXIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CC(C2)OC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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